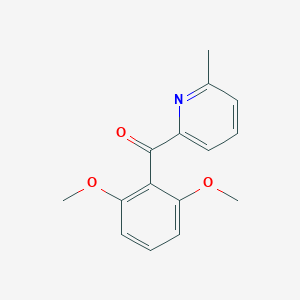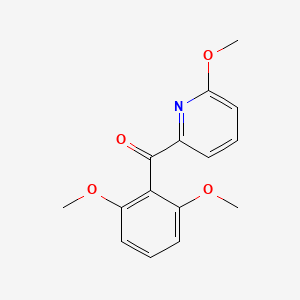
5-ブロモ-2-オキソ-2,3-ジヒドロ-1,3-ベンゾオキサゾール-7-カルボン酸メチル
説明
Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C9H6BrNO4 and a molecular weight of 272.05 g/mol. This compound is characterized by its bromine atom and the presence of a benzoxazole ring, which is a fused heterocyclic structure containing oxygen and nitrogen atoms. It is a solid with a melting point of 240-242°C and is commonly used in organic synthesis and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-bromosalicylic acid as the starting material.
Reaction Steps: The process involves the formation of the benzoxazole ring through cyclization reactions. This can be achieved by reacting 5-bromosalicylic acid with thionyl chloride to form 5-bromosalicyloyl chloride, followed by cyclization with ammonia to form the benzoxazole ring.
Methylation: The final step involves the methylation of the carboxylic acid group to produce methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yields. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Bromine can be oxidized to bromate (BrO3-) or other higher oxidation states.
Reduction Products: The reduction of the bromine atom can lead to the formation of bromide (Br-) or other reduced species.
Substitution Products: Substitution reactions can result in the replacement of the bromine atom with other functional groups, such as iodine or chlorine.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly those targeting cancer and microbial infections. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
類似化合物との比較
Methyl 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate: Similar structure with chlorine instead of bromine.
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate: Lacks the halogen atom present in the target compound.
Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylate: Similar structure with sulfur instead of oxygen in the heterocyclic ring.
Uniqueness: The presence of the bromine atom in the benzoxazole ring makes methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate unique compared to its analogs. This bromine atom can significantly influence the reactivity and biological activity of the compound.
特性
IUPAC Name |
methyl 5-bromo-2-oxo-3H-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c1-14-8(12)5-2-4(10)3-6-7(5)15-9(13)11-6/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDHRJIQJQSKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196880 | |
| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-66-0 | |
| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















